

The Discovery and Development of AZD9684: A Carboxypeptidase U Inhibitor

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Compound of Interest

Compound Name: AZD 9684

Cat. No.: B605788

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AZD9684 is a potent, small-molecule inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). Developed by AstraZeneca, this experimental compound was investigated for its potential as a novel anti-thrombotic agent that enhances endogenous fibrinolysis. This document provides a technical overview of the available preclinical data on AZD9684, including its mechanism of action and in vitro efficacy. Due to the apparent discontinuation of its development, publicly available information regarding its full discovery pathway, comprehensive structure-activity relationships, in vivo pharmacology, and clinical trial outcomes is limited.

Introduction

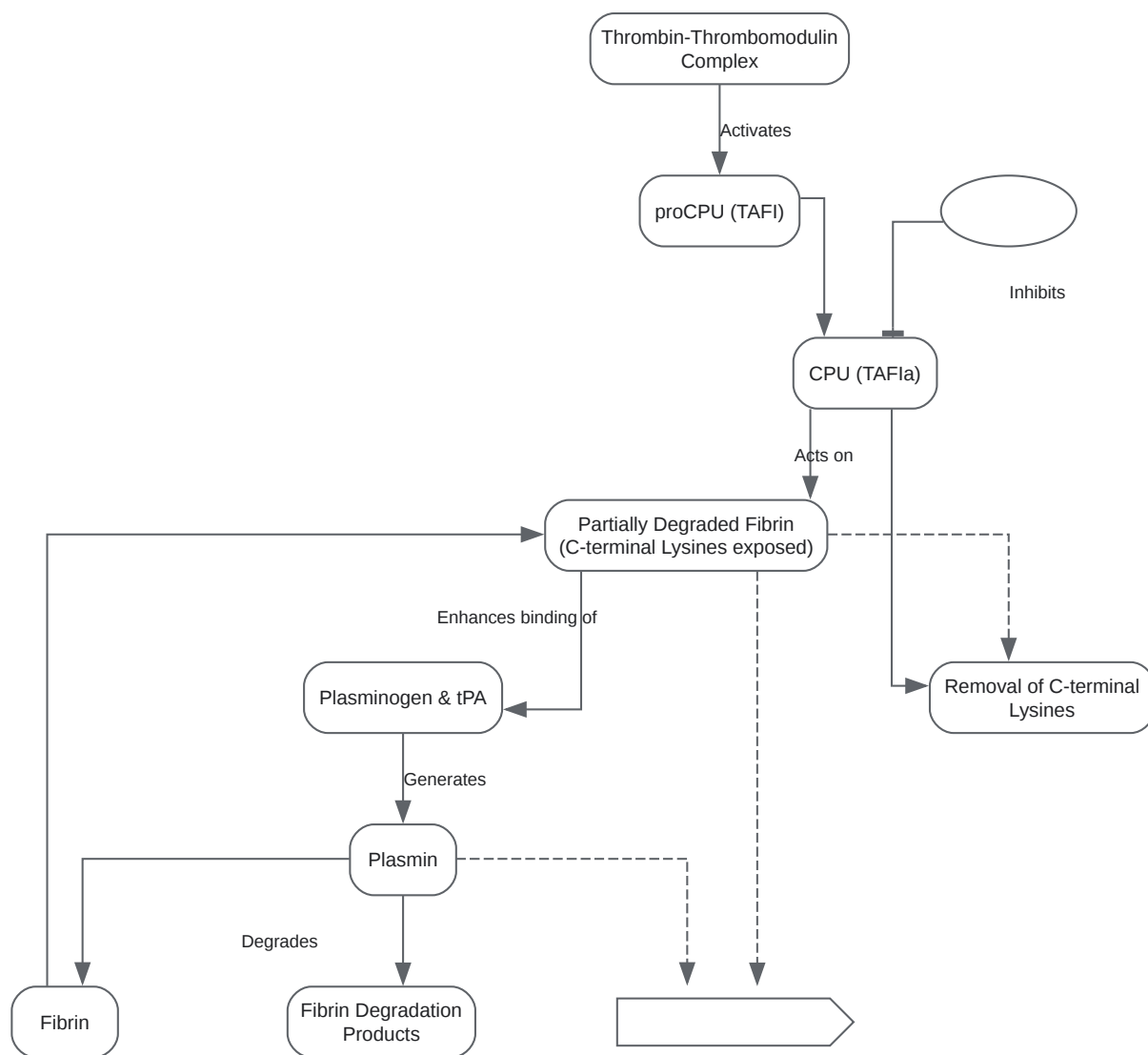
Thrombotic diseases, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide. A key pathway in the regulation of blood clot degradation is the fibrinolytic system. Carboxypeptidase U (CPU) plays a critical anti-fibrinolytic role by removing C-terminal lysine residues from partially degraded fibrin. This action reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating fibrinolysis. Inhibition of CPU is therefore a promising therapeutic strategy to enhance the

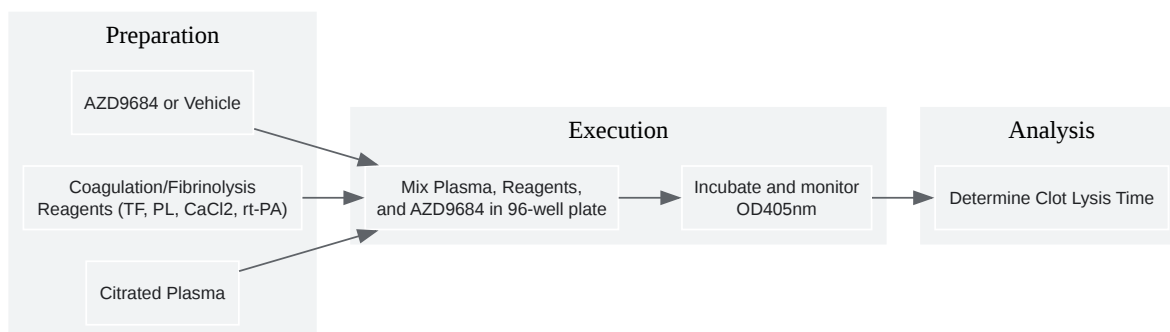
body's natural ability to dissolve blood clots. AZD9684 emerged from AstraZeneca's research program as a potent inhibitor of CPU.^{[1][2][3][4][5]}

Mechanism of Action

AZD9684 is a direct inhibitor of Carboxypeptidase U. By blocking the active site of CPU, AZD9684 prevents the cleavage of C-terminal lysine residues on the surface of fibrin. This preservation of lysine binding sites enhances the recruitment of plasminogen and tPA to the clot, leading to increased plasmin generation and accelerated fibrinolysis.^{[1][3][4]}

Signaling Pathway Diagram





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